molecular formula C22H19N5O5S B11596090 ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate

Cat. No.: B11596090
M. Wt: 465.5 g/mol
InChI Key: KIDMQMAAUGVIMZ-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a thiazolidinone ring, and a benzoate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate typically involves multiple steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This can be accomplished by reacting the indole derivative with thioglycolic acid in the presence of a base.

    Coupling with Benzoate Ester: The final step is the coupling of the thiazolidinone-indole intermediate with ethyl 4-aminobenzoate. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, using reagents such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkoxides in alcohol or amines in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s indole and thiazolidinone moieties allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can interfere with cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[({(2E)-4-oxo-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetyl)amino]benzoate can be compared with other compounds that have similar structural features:

    Ethyl 4-(2-hydroxybenzylamino)benzoate: Similar in having a benzoate ester but differs in the presence of a hydroxybenzylamino group.

    Ethyl 2-((4-ethoxy-4-oxobutanoyl)amino)benzoate: Shares the benzoate ester but has different substituents on the aromatic ring.

    Ethyl 4-((4-methoxy-3-nitrobenzoyl)amino)benzoate: Contains a nitro group, which imparts different chemical properties.

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N5O5S

Molecular Weight

465.5 g/mol

IUPAC Name

ethyl 4-[[2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N5O5S/c1-2-32-21(31)12-7-9-13(10-8-12)23-17(28)11-16-19(29)25-22(33-16)27-26-18-14-5-3-4-6-15(14)24-20(18)30/h3-10,16,24,30H,2,11H2,1H3,(H,23,28)

InChI Key

KIDMQMAAUGVIMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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